2-(sec-Butyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-(Butan-2-yl)pyrimidine-4-carboxylicacid is a heterocyclic organic compound that features a pyrimidine ring substituted with a butan-2-yl group and a carboxylic acid group. Pyrimidines are a class of nitrogen-containing heterocycles that are widely studied due to their presence in nucleic acids and their importance in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(butan-2-yl)pyrimidine-4-carboxylicacid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halogenated pyrimidine . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-(butan-2-yl)pyrimidine-4-carboxylicacid often involves multi-step synthetic routes that ensure high yield and purity. These methods typically employ palladium-catalyzed reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Butan-2-yl)pyrimidine-4-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Butan-2-yl)pyrimidine-4-carboxylicacid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active pyrimidines.
Mechanism of Action
The mechanism of action of 2-(butan-2-yl)pyrimidine-4-carboxylicacid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, which can be exploited in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar pyrimidine core but have a fused thiophene ring, which can impart different biological activities.
Substituted pyrimidines: Various substituted pyrimidines with different alkyl or aryl groups can exhibit similar or enhanced biological activities.
Uniqueness
2-(Butan-2-yl)pyrimidine-4-carboxylicacid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the butan-2-yl group and the carboxylic acid functionality provides opportunities for further chemical modifications and the development of new derivatives with potentially improved properties.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-butan-2-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-3-6(2)8-10-5-4-7(11-8)9(12)13/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
LGNFIHRWOJXFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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